molecular formula C60H62N6O4 B12912365 (Dhq)2-DP-phal

(Dhq)2-DP-phal

Cat. No.: B12912365
M. Wt: 931.2 g/mol
InChI Key: LJMDMIVVXHCXIE-MLKSUTDGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Dhq)2-DP-phal typically involves the reaction of dihydroquinine with diphenylphthalazine. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process may require the presence of a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(Dhq)2-DP-phal undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions yield quinone derivatives, while reduction reactions produce dihydro derivatives. Substitution reactions result in the formation of various substituted phthalazine compounds .

Scientific Research Applications

(Dhq)2-DP-phal has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (Dhq)2-DP-phal involves its role as a chiral catalyst. The compound interacts with substrates through non-covalent interactions, such as hydrogen bonding and π-π stacking, to induce chirality in the reaction products. The molecular targets include various functional groups in the substrates, and the pathways involved are primarily those of asymmetric catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Dhq)2-DP-phal stands out due to its high enantioselectivity and efficiency in catalyzing asymmetric reactions. Its unique structure allows for specific interactions with substrates, making it a valuable tool in synthetic organic chemistry .

Properties

Molecular Formula

C60H62N6O4

Molecular Weight

931.2 g/mol

IUPAC Name

1,4-bis[(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-6,7-diphenylphthalazine

InChI

InChI=1S/C60H62N6O4/c1-5-37-35-65-27-23-41(37)29-55(65)57(45-21-25-61-53-19-17-43(67-3)31-49(45)53)69-59-51-33-47(39-13-9-7-10-14-39)48(40-15-11-8-12-16-40)34-52(51)60(64-63-59)70-58(56-30-42-24-28-66(56)36-38(42)6-2)46-22-26-62-54-20-18-44(68-4)32-50(46)54/h7-22,25-26,31-34,37-38,41-42,55-58H,5-6,23-24,27-30,35-36H2,1-4H3/t37-,38-,41-,42-,55-,56-,57+,58+/m0/s1

InChI Key

LJMDMIVVXHCXIE-MLKSUTDGSA-N

Isomeric SMILES

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC(=C(C=C65)C7=CC=CC=C7)C8=CC=CC=C8)O[C@@H]([C@@H]9C[C@@H]1CCN9C[C@@H]1CC)C1=C2C=C(C=CC2=NC=C1)OC

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC(=C(C=C65)C7=CC=CC=C7)C8=CC=CC=C8)OC(C9CC1CCN9CC1CC)C1=C2C=C(C=CC2=NC=C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.